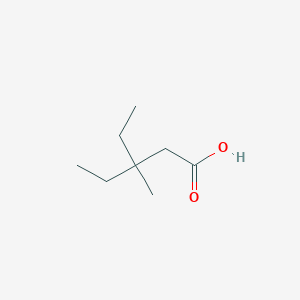![molecular formula C17H19N3 B13986790 2-Pyridinebutanenitrile,a-methyl-a-[2-(2-pyridinyl)ethyl]- CAS No. 6301-77-5](/img/structure/B13986790.png)
2-Pyridinebutanenitrile,a-methyl-a-[2-(2-pyridinyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinebutanenitrile,a-methyl-a-[2-(2-pyridinyl)ethyl]- is a chemical compound with the molecular formula C15H15N3. It is known for its unique structure, which includes two pyridine rings connected by a butanenitrile chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinebutanenitrile,a-methyl-a-[2-(2-pyridinyl)ethyl]- typically involves the reaction of 2-pyridineethanamine with a suitable nitrile compound under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Pyridinebutanenitrile,a-methyl-a-[2-(2-pyridinyl)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The pyridine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines .
Scientific Research Applications
2-Pyridinebutanenitrile,a-methyl-a-[2-(2-pyridinyl)ethyl]- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyridinebutanenitrile,a-methyl-a-[2-(2-pyridinyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine: This compound has a similar structure but includes a methyl group and different functional groups.
2-Pyridineethanamine: A simpler compound with a single pyridine ring and an ethanamine chain.
Uniqueness
2-Pyridinebutanenitrile,a-methyl-a-[2-(2-pyridinyl)ethyl]- is unique due to its dual pyridine rings and butanenitrile chain, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
6301-77-5 |
|---|---|
Molecular Formula |
C17H19N3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
2-methyl-4-pyridin-2-yl-2-(2-pyridin-2-ylethyl)butanenitrile |
InChI |
InChI=1S/C17H19N3/c1-17(14-18,10-8-15-6-2-4-12-19-15)11-9-16-7-3-5-13-20-16/h2-7,12-13H,8-11H2,1H3 |
InChI Key |
LESFZIGOBYDMMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=N1)(CCC2=CC=CC=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


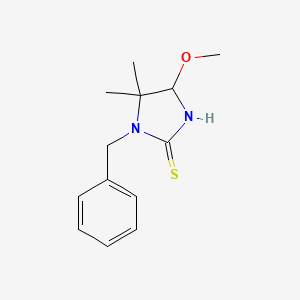

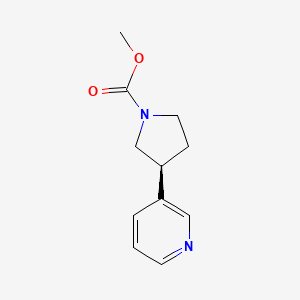
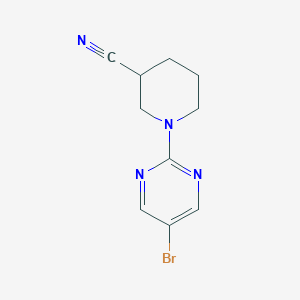
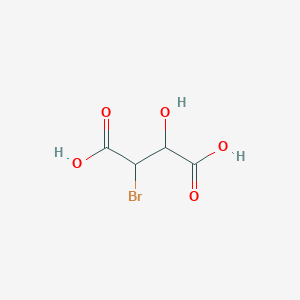
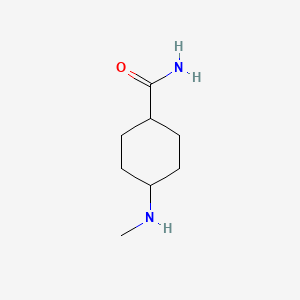
![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile](/img/structure/B13986779.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B13986789.png)
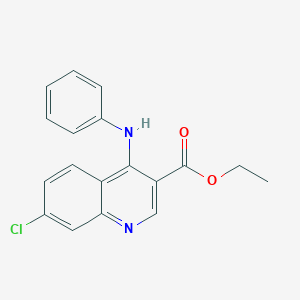

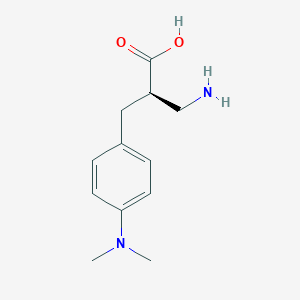
![2-[(2-oxo-3H-pyrimidin-4-yl)amino]acetic acid](/img/structure/B13986803.png)
